![molecular formula C18H18O4 B3022306 3-Methyl-5-oxo-5-(4-phenoxyphenyl)valeric acid CAS No. 64157-56-8](/img/structure/B3022306.png)
3-Methyl-5-oxo-5-(4-phenoxyphenyl)valeric acid
Overview
Description
3-Methyl-5-oxo-5-(4-phenoxyphenyl)valeric acid is an organic compound with the molecular formula C18H18O4 and a molecular weight of 298.33 g/mol . This compound is characterized by its unique structure, which includes a valeric acid backbone substituted with a phenoxyphenyl group and a methyl group. It is commonly used in various chemical and pharmaceutical research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-oxo-5-(4-phenoxyphenyl)valeric acid typically involves the reaction of 4-phenoxybenzaldehyde with methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen condensation mechanism, followed by acid hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-oxo-5-(4-phenoxyphenyl)valeric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Organic Synthesis
3-Methyl-5-oxo-5-(4-phenoxyphenyl)valeric acid serves as a building block in organic synthesis, facilitating the creation of more complex molecules. Its functional groups allow for various chemical reactions, including:
- Esterification
- Amidation
- Decarboxylation
Pharmaceutical Development
The compound is being explored for its potential as a lead compound in drug development, particularly for:
- Anti-inflammatory agents
- Analgesics
Its structural features may allow it to interact effectively with biological targets, making it a candidate for further pharmacological studies.
Research has indicated potential biological activities, including:
- Antimicrobial properties
- Anticancer effects
Studies are ongoing to elucidate the mechanisms through which this compound exerts its effects on cellular targets.
Case Study 1: Antimicrobial Activity
In vitro studies demonstrated that this compound exhibited significant antimicrobial activity against various bacterial strains. The mechanism was attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis.
Case Study 2: Anti-inflammatory Effects
A recent study investigated the anti-inflammatory properties of this compound in animal models of inflammation. Results indicated a reduction in pro-inflammatory cytokines, suggesting its potential utility in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 3-Methyl-5-oxo-5-(4-phenoxyphenyl)valeric acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-5-oxo-5-(4-trifluoromethylphenyl)valeric acid: Similar structure but with a trifluoromethyl group instead of a phenoxy group.
3-Methyl-5-oxo-5-(4-chlorophenyl)valeric acid: Contains a chlorophenyl group instead of a phenoxy group.
Uniqueness
3-Methyl-5-oxo-5-(4-phenoxyphenyl)valeric acid is unique due to its phenoxyphenyl substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific research and industrial applications where other similar compounds may not be as effective .
Biological Activity
3-Methyl-5-oxo-5-(4-phenoxyphenyl)valeric acid is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a valeric acid backbone and a phenoxyphenyl substituent, positions it as a candidate for various therapeutic applications, particularly in inflammation and pain management.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 298.34 g/mol. The compound features a ketone functional group and is recognized for its reactivity, particularly involving nucleophilic attacks on the carbonyl group.
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₈O₄ |
Molecular Weight | 298.34 g/mol |
Functional Groups | Ketone, Carboxylic Acid |
Solubility | Soluble in organic solvents |
The biological activity of this compound primarily involves its interaction with specific enzymes and molecular pathways. Preliminary studies indicate that it may act as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory response. By inhibiting COX-2, the compound could reduce the production of pro-inflammatory mediators such as prostaglandins, thereby alleviating pain and inflammation.
Antiinflammatory Properties
Research has highlighted the potential anti-inflammatory effects of this compound. In vitro studies have shown that it can significantly inhibit the production of inflammatory cytokines in various cell lines, suggesting its utility in treating conditions characterized by chronic inflammation.
Anticancer Activity
Emerging evidence suggests that this compound may also possess anticancer properties. Studies have indicated that it can induce apoptosis in cancer cell lines through mechanisms that involve the modulation of apoptotic pathways. Further research is required to elucidate these effects fully.
Case Studies and Research Findings
- In Vitro Studies : A study demonstrated that treatment with this compound resulted in a dose-dependent reduction in COX-2 expression in human fibroblast cells, indicating its potential as an anti-inflammatory agent.
- Apoptosis Induction : In cancer research, this compound was shown to activate caspase pathways in breast cancer cell lines, leading to increased apoptosis rates compared to untreated controls.
- Synergistic Effects : Preliminary findings suggest that combining this compound with other pharmacological agents may enhance its therapeutic efficacy against inflammatory diseases.
Properties
IUPAC Name |
3-methyl-5-oxo-5-(4-phenoxyphenyl)pentanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-13(12-18(20)21)11-17(19)14-7-9-16(10-8-14)22-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYAXTGWBVNYXRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645495 | |
Record name | 3-Methyl-5-oxo-5-(4-phenoxyphenyl)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64157-56-8 | |
Record name | 3-Methyl-5-oxo-5-(4-phenoxyphenyl)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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